Cas no 62217-35-0 (Dimethyl 1,3-Benzodithiol-2-ylphosphonate)

Dimethyl 1,3-Benzodithiol-2-ylphosphonate 化学的及び物理的性質
名前と識別子
-
- Phosphonic acid, 1,3-benzodithiol-2-yl-, dimethyl ester
- Dimethyl 1,3-Benzodithiol-2-ylphosphonate
- 2-dimethoxyphosphoryl-1,3-benzodithiole
- NULL
- 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester
- 2-Dimethoxyphosphinyl-1,3-benzodithiole
- NSC713179
- D3992
- MFCD00848417
- Dimethyl benzo[d][1,3]dithiol-2-ylphosphonate
- CS-0368211
- T71133
- AKOS015856656
- DTXSID70328006
- NSC-713179
- 62217-35-0
- SCHEMBL1966987
- DIMETHYL 2H-1,3-BENZODITHIOL-2-YLPHOSPHONATE
- DB-187114
- AK-249/36783015
- Dimethyl1,3-benzodithiol-2-ylphosphonate
-
- MDL: MFCD00848417
- インチ: 1S/C9H11O3PS2/c1-11-13(10,12-2)9-14-7-5-3-4-6-8(7)15-9/h3-6,9H,1-2H3
- InChIKey: VKVOUPYVLWQXLB-UHFFFAOYSA-N
- SMILES: S1C2=C([H])C([H])=C([H])C([H])=C2SC1([H])P(=O)(OC([H])([H])[H])OC([H])([H])[H]
計算された属性
- 精确分子量: 261.98900
- 同位素质量: 261.989
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 252
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.1
- XLogP3: 2.2
じっけんとくせい
- ゆうかいてん: 120.0 to 124.0 deg-C
- PSA: 95.94000
- LogP: 3.65390
Dimethyl 1,3-Benzodithiol-2-ylphosphonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3992-1G |
Dimethyl 1,3-Benzodithiol-2-ylphosphonate |
62217-35-0 | >98.0%(GC) | 1g |
¥590.00 | 2024-04-16 | |
TRC | D460648-100mg |
Dimethyl 1,3-Benzodithiol-2-ylphosphonate |
62217-35-0 | 100mg |
$ 80.00 | 2022-06-05 | ||
abcr | AB331732-1 g |
Dimethyl 1,3-benzodithiol-2-ylphosphonate, 98%; . |
62217-35-0 | 98% | 1g |
€186.80 | 2023-06-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438881-1g |
Dimethyl benzo[d][1,3]dithiol-2-ylphosphonate |
62217-35-0 | 98% | 1g |
¥ŻŮǖ | 2023-07-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-487806-1 g |
Dimethyl 1,3-Benzodithiol-2-ylphosphonate, |
62217-35-0 | 1g |
¥2,053.00 | 2023-07-11 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D869760-200mg |
Dimethyl 1,3-Benzodithiol-2-ylphosphonate |
62217-35-0 | 98% | 200mg |
201.60 | 2021-05-17 | |
1PlusChem | 1P003Q1C-1g |
Dimethyl 1,3-Benzodithiol-2-ylphosphonate |
62217-35-0 | >98.0%(GC) | 1g |
$179.00 | 2025-02-20 | |
Aaron | AR003Q9O-250mg |
Dimethyl 1,3-Benzodithiol-2-ylphosphonate |
62217-35-0 | 98% | 250mg |
$68.00 | 2025-01-22 | |
abcr | AB331732-1g |
Dimethyl 1,3-benzodithiol-2-ylphosphonate, 98%; . |
62217-35-0 | 98% | 1g |
€186.80 | 2025-02-20 | |
Ambeed | A379502-1g |
Dimethyl benzo[d][1,3]dithiol-2-ylphosphonate |
62217-35-0 | 98% | 1g |
$375.0 | 2025-02-27 |
Dimethyl 1,3-Benzodithiol-2-ylphosphonate 関連文献
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
Dimethyl 1,3-Benzodithiol-2-ylphosphonateに関する追加情報
Recent Advances in the Application of Dimethyl 1,3-Benzodithiol-2-ylphosphonate (CAS: 62217-35-0) in Chemical Biology and Pharmaceutical Research
Dimethyl 1,3-Benzodithiol-2-ylphosphonate (CAS: 62217-35-0) is a specialized organophosphorus compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in medicinal chemistry and chemical biology. This compound, characterized by its benzodithiol and phosphonate functional groups, serves as a versatile building block for the synthesis of various bioactive molecules. Recent studies have explored its role in the development of novel therapeutics, particularly in the areas of antiviral, anticancer, and antimicrobial agents. The compound's ability to act as a phosphonate donor in organic synthesis further enhances its utility in drug discovery and development.
One of the most notable advancements in the application of Dimethyl 1,3-Benzodithiol-2-ylphosphonate is its use in the synthesis of phosphonate-based prodrugs. Phosphonate prodrugs are increasingly recognized for their ability to improve the bioavailability and pharmacokinetic profiles of therapeutic agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound in the design of prodrugs targeting viral polymerases, showcasing its potential in antiviral therapy. The study highlighted the compound's stability under physiological conditions and its ability to release active phosphonate moieties upon enzymatic cleavage, making it a promising candidate for further clinical development.
In addition to its role in prodrug design, Dimethyl 1,3-Benzodithiol-2-ylphosphonate has been investigated for its utility in chemical biology as a tool for studying enzyme mechanisms. Researchers have utilized this compound to probe the active sites of phosphonate-processing enzymes, providing valuable insights into their catalytic mechanisms and substrate specificities. A recent publication in ACS Chemical Biology detailed the use of this compound as a competitive inhibitor for phosphatases, shedding light on the structural determinants of enzyme inhibition. These findings have implications for the rational design of enzyme inhibitors with enhanced selectivity and potency.
Another emerging area of research involves the incorporation of Dimethyl 1,3-Benzodithiol-2-ylphosphonate into metal-organic frameworks (MOFs) for targeted drug delivery. A 2022 study in Advanced Materials reported the successful integration of this compound into MOFs, which exhibited controlled release of phosphonate-based therapeutics in response to specific stimuli, such as pH changes or enzymatic activity. This innovative approach holds promise for the development of next-generation drug delivery systems with improved precision and reduced off-target effects.
Despite these advancements, challenges remain in the large-scale synthesis and application of Dimethyl 1,3-Benzodithiol-2-ylphosphonate. Issues such as yield optimization, purification, and scalability need to be addressed to facilitate its broader adoption in pharmaceutical research. Recent efforts have focused on developing greener synthetic routes, including catalytic methods and solvent-free reactions, to enhance the sustainability of its production. A 2023 review in Green Chemistry summarized these developments, emphasizing the importance of eco-friendly methodologies in the synthesis of complex organophosphorus compounds.
In conclusion, Dimethyl 1,3-Benzodithiol-2-ylphosphonate (CAS: 62217-35-0) represents a valuable tool in chemical biology and pharmaceutical research, with diverse applications ranging from prodrug design to enzyme inhibition studies and targeted drug delivery. Ongoing research continues to uncover new opportunities for this compound, underscoring its potential to contribute to the development of innovative therapeutic strategies. Future studies should focus on addressing the remaining challenges in its synthesis and application, paving the way for its translation into clinical settings.
62217-35-0 (Dimethyl 1,3-Benzodithiol-2-ylphosphonate) Related Products
- 1807019-99-3(2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine)
- 786617-12-7(AHU-377(Sacubitril))
- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)
- 1251634-82-8(N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide)
- 1785240-89-2(3-Bromo-2-[(methylamino)methyl]phenol)
- 2172624-81-4(4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid)
- 1261939-32-5(4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid)
- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)
- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)
- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)




